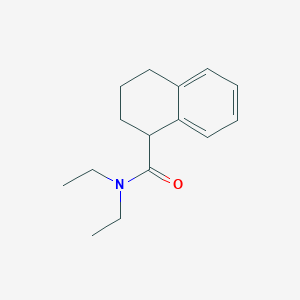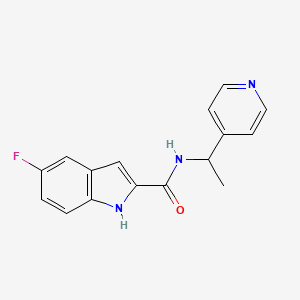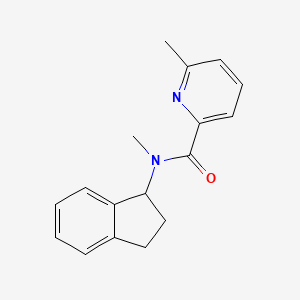![molecular formula C17H21NO3 B7493992 N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide, also known as BFE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide may also work by modulating the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells, which may be due to its antioxidant properties. Additionally, N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which may make it useful for studying the role of these targets in various biological processes. However, one limitation of using N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide. One area of interest is the development of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide and to identify its molecular targets. Finally, N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide may have applications in the development of new drugs for various neurological and inflammatory conditions.
Synthesemethoden
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide involves a multi-step process that includes the reaction of 2-benzofuran-1-ethylamine with ethyl chloroformate, followed by the addition of sodium methoxide and oxalyl chloride. The resulting compound is then treated with N-methylhydroxylamine hydrochloride to yield N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has been found to have a wide range of potential applications in scientific research. It has been shown to have anticancer properties, as it inhibits the growth of various cancer cell lines. N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has also been found to have neuroprotective effects, as it can protect against oxidative stress-induced cell death in neuronal cells. Additionally, N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(16-11-14-5-3-4-6-15(14)21-16)18(2)17(19)13-7-9-20-10-8-13/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCTFUIOFZUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


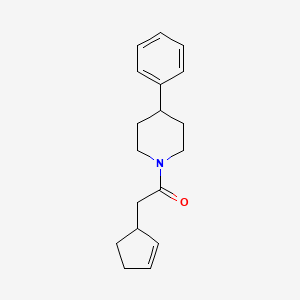
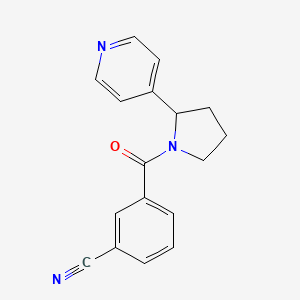


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
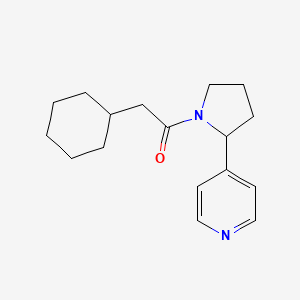
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

